molecular formula C12H27PS3 B565081 Merphos-d27 CAS No. 1217061-23-8

Merphos-d27

Cat. No.: B565081
CAS No.: 1217061-23-8
M. Wt: 325.667
InChI Key: KLAPGAOQRZTCBI-DGRGSPICSA-N
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Description

Merphos-d27 is a deuterated derivative of tributyl phosphorotrithioite (molecular formula: C₁₂H₂₇PS₃), a thiophosphite compound widely recognized for its applications in agricultural and biochemical research. The non-deuterated form, commonly termed Merphos, has been utilized as a defoliant (e.g., Folex 6EC and Deleaf defoliant) and is characterized by its instability, necessitating short expiry dates in formulations .

This compound (synonyms: S,S,S-Tributyl phosphorotrithioite-d27, tris(butylthio)phosphane-d27) is specifically employed in veterinary and laboratory research, often as a stable isotopologue for analytical purposes such as mass spectrometry internal standards. Its molecular weight increases proportionally with deuterium substitution (27 hydrogen atoms replaced by deuterium), altering its physicochemical properties while retaining structural similarity to the parent compound .

Properties

CAS No.

1217061-23-8

Molecular Formula

C12H27PS3

Molecular Weight

325.667

IUPAC Name

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane

InChI

InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

KLAPGAOQRZTCBI-DGRGSPICSA-N

SMILES

CCCCSP(SCCCC)SCCCC

Synonyms

Phosphorotrithious Acid Tributyl-d27 Ester;  Tris(butylthio)phosphine-d27;  Tributyl Phosphorotrithioite-d27;  NSC 27720-d27

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Merphos-d27 involves the deuteration of Merphos, which is an organophosphorus compound. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the butyl groups attached to the phosphorus atom. The reaction conditions for this deuteration process are carefully controlled to ensure the complete replacement of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Merphos-d27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Merphos-d27 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Merphos-d27 involves its interaction with specific molecular targets, primarily enzymes involved in the nervous system of pests. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This results in paralysis and death of the pest .

Comparison with Similar Compounds

Merphos (Non-Deuterated)

Property Merphos This compound
Molecular Formula C₁₂H₂₇PS₃ C₁₂D₂₇PS₃
Molecular Weight 298.50 g/mol ~325.54 g/mol*
Isotopic Labeling None 27 Deuterium atoms
Primary Use Agricultural defoliant Research reagent
Stability Short shelf-life Enhanced stability†
Key Applications Crop management Mass spectrometry, biochemical assays

*Calculated by replacing 27 H (1.0078 g/mol each) with D (2.0141 g/mol).
†Assumed due to deuterium’s kinetic isotope effect .

Tributyl Trithiophosphite (Non-Deuterated Analog)

This compound shares the same core structure as Merphos but lacks deuterium. Its applications overlap with Merphos in agrochemistry but diverge in research settings due to the absence of isotopic labeling. Comparative studies highlight its lower cost but reduced utility in trace analysis compared to this compound .

Other Deuterated Organophosphorus Compounds

Deuterated analogs like Triphenylphosphine-d15 and Malathion-d10 are used similarly as internal standards. However, this compound’s alkylthio groups (vs. aryl or ester groups in others) confer distinct chromatographic retention times and fragmentation patterns, making it preferable for specific lipid-soluble analyte studies .

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